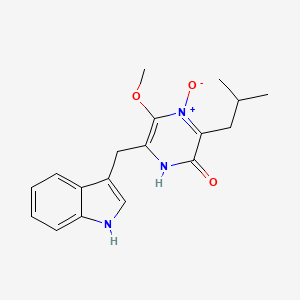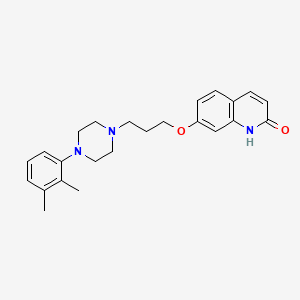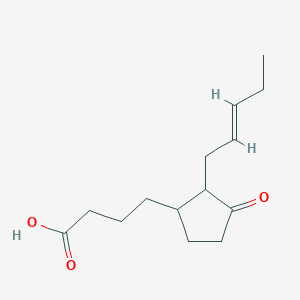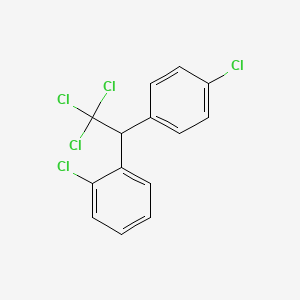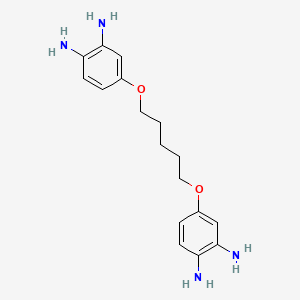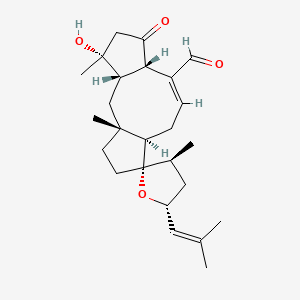
Osthole
説明
Osthole, also known as osthol, is a coumarin derivative found in several medicinal plants such as Cnidium monnieri and Angelica pubescens . It has been suggested to exhibit multiple biological activities covering antitumor, anti-inflammatory, neuroprotective, osteogenic, cardiovascular protective, antimicrobial, and antiparasitic activities .
Synthesis Analysis
Osthole can be obtained via extraction and separation from plants or total synthesis . There has been some research done on the optimization and modification of osthole . The 8-iodocoumarin derivative underwent a Stille cross-coupling reaction with tributyl (3-methylbut-2-en-1-yl) stannane in the presence of a catalytic amount of Pd (PPh 3) 4 in DMF at 80°C, resulting in productive yields of osthole .Molecular Structure Analysis
Osthole is a naturally occurring coumarin-type compound . Its molecular formula is C15H16O3 .Physical And Chemical Properties Analysis
Osthole has a molar mass of 244.29, a density of 1.1263 (rough estimate), a melting point of 83-84°C, a boiling point of 347.2°C (rough estimate), a flashing point of 167.6°C, and a solubility of 12mg/L (25 ºC) .科学的研究の応用
Antitumor Activity
Osthole has been found to exhibit antitumor properties . It has been suggested that Osthole could be used in the development of new anticancer drugs .
Anti-inflammatory Activity
Osthole has been shown to have anti-inflammatory activity . It has been found to reduce the expression and activity of NF-κB, a protein complex that controls transcription of DNA, cytokine production and cell survival .
Neuroprotective Activity
Osthole has neuroprotective properties . This suggests that it could be used in the treatment of diseases of the central nervous system .
Osteogenic Activity
Osthole has been found to promote osteogenesis . This suggests that it could be used in the treatment of bone-related diseases.
Cardiovascular Protective Activity
Osthole has cardiovascular protective properties . This suggests that it could be used in the treatment of cardiovascular diseases .
Antimicrobial and Antiparasitic Activities
Osthole has been found to exhibit antimicrobial and antiparasitic activities . This suggests that it could be used in the treatment of various infections.
Hepatoprotective Activity
Osthole has been found to have hepatoprotective properties . This suggests that it could be used in the treatment of liver diseases.
Immunomodulatory Activity
Osthole has been found to have immunomodulatory properties . This suggests that it could be used in the treatment of immune system diseases.
作用機序
Target of Action
Osthole, a coumarin derivative found in several medicinal plants such as Cnidium monnieri and Angelica pubescens , has been reported to directly target phosphodiesterase 4D (PDE4D) to relax airway smooth muscle (ASM) in animal models, culture tissue slices, and primary culture cells .
Mode of Action
Osthole interacts with its target, PDE4D, to induce ASM relaxation . Autocrine PGE2 by ASM cells can bind to EP receptors to activate PKA to induce ASM relaxation . Osthole and cAMP share some same binding sites in PDE4D catalytic domain, and osthole should competitively prevent cAMP binding and hydrolysis . Thus, blockade of PDE4D activity by osthole increases intracellular cAMP levels with subsequent stimulation of PKA that leads to ASM relaxation .
Biochemical Pathways
Osthole modulates several biochemical pathways to confer its biological effects. It modulates Notch-1, mitogen-activated protein kinase/nuclear factor kappa B (MAPK/NF-κB), Wnt/β-catenin-regulated GSK-3β, brain-derived neurotrophic factor/tyrosine receptor kinase B/cAMP-response element-binding protein (BDNF/TrkB/CREB), and phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling cascades . These pathways are involved in various cellular processes such as cell proliferation, apoptosis, cell cycle regulation, and inflammation .
Pharmacokinetics
Osthole’s pharmacokinetic properties have been studied in rats. A biphasic phenomenon with a rapid distribution followed by a slower elimination phase was observed from the plasma concentration-time curve . In a study comparing osthole aqueous suspension and L-SMEDDS, osthole S-SMEDDS increased bioavailability by 205 and 152%, respectively . This suggests that S-SMEDDS is an effective oral solid dosage form that can improve the solubility and oral bioavailability of poorly water-soluble drug osthole .
Result of Action
Osthole has been reported to exhibit multiple biological activities covering antitumor, anti-inflammatory, neuroprotective, osteogenic, cardiovascular protective, antimicrobial, and antiparasitic activities . It inhibits cancer cell proliferation, induces cancer cell apoptosis, inhibits invasion and migration of cancer cells, inhibits cancer angiogenesis, increases sensitivity to chemotherapy drugs, and reverses multidrug resistance of cancer cells .
将来の方向性
The future directions of Osthole research could involve further investigations of its pharmacological mechanisms, as well as the development of the synthesis and extraction of Osthole . The structural modification of Osthole will be easier, more rational, and more valuable in the forthcoming years .
特性
IUPAC Name |
7-methoxy-8-(3-methylbut-2-enyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(2)4-7-12-13(17-3)8-5-11-6-9-14(16)18-15(11)12/h4-6,8-9H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRLOUHOWLUMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197507 | |
| Record name | Osthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 12.0 mg/L at 30 °C, Practically insoluble in water, Soluble in aqueous alkalies, alcohol, chloroform, acetone, boiling petroleum ether | |
| Record name | Osthole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Osthol | |
Color/Form |
Colorless needle like crystals, Prisms from ether, White powder | |
CAS RN |
484-12-8 | |
| Record name | Osthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osthole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osthole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Osthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-2-one, 7-methoxy-8-(3-methyl-2-buten-1-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OSTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH1TI1759C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Osthole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
83-84 °C | |
| Record name | Osthole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



